

An In-depth Technical Guide to Intramolecular Hydrogen Bonding in 2-Hydroxycyclohexanecarboxylic Acid

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Compound of Interest

Compound Name: 2-Hydroxycyclohexanecarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the intramolecular hydrogen bonding in the cis and trans isomers of **2-hydroxycyclohexanecarboxylic acid**. Understanding these non-covalent interactions is crucial as they significantly influence the conformational preferences, physicochemical properties, and ultimately, the biological activity of molecular entities.

Introduction to Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonds are non-covalent interactions that occur within a single molecule between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another electronegative atom (the acceptor). These interactions play a pivotal role in determining molecular conformation, which in turn affects a molecule's reactivity and biological function. In **2-hydroxycyclohexanecarboxylic acid**, the hydroxyl group (-OH) can act as a hydrogen bond donor, while the carbonyl oxygen of the carboxylic acid group (-COOH) can act as an acceptor. The formation of an intramolecular hydrogen bond in this molecule leads to a quasi-seven-membered ring structure, which significantly impacts the conformational equilibrium of the cyclohexane ring.

Conformational Analysis of 2-Hydroxycyclohexanecarboxylic Acid Isomers

The presence of an intramolecular hydrogen bond is highly dependent on the stereochemistry of the molecule. In **2-hydroxycyclohexanecarboxylic acid**, the relative orientation of the hydroxyl and carboxylic acid groups in the cis and trans isomers dictates the feasibility and strength of this interaction. The cyclohexane ring itself can adopt several conformations, primarily the low-energy chair form and higher-energy boat and twist-boat forms.

cis-2-Hydroxycyclohexanecarboxylic Acid

In the cis isomer, the hydroxyl and carboxylic acid groups are on the same side of the cyclohexane ring. This arrangement allows for the formation of an intramolecular hydrogen bond. For the chair conformation, there are two possible arrangements:

- Axial-Equatorial (a,e): One substituent is in an axial position and the other is in an equatorial position.
- Equatorial-Axial (e,a): The opposite arrangement to (a,e).

An intramolecular hydrogen bond is sterically favorable in the diequatorial-like arrangement of the interacting groups, which can be achieved in a chair or a twist-boat conformation. The presence of the hydrogen bond can stabilize a conformation that would otherwise be of higher energy.

trans-2-Hydroxycyclohexanecarboxylic Acid

In the trans isomer, the hydroxyl and carboxylic acid groups are on opposite sides of the ring. In a chair conformation, these substituents will be either diaxial (a,a) or diequatorial (e,e). An intramolecular hydrogen bond is not possible in the diequatorial conformation due to the large distance between the donor and acceptor groups. While the diaxial conformation brings the groups closer, the geometry is generally not favorable for strong intramolecular hydrogen bonding. Therefore, **trans-2-hydroxycyclohexanecarboxylic acid** is less likely to exhibit significant intramolecular hydrogen bonding and will primarily engage in intermolecular hydrogen bonding in the condensed phase.^[1]

Quantitative Data on Molecular Geometry and Energetics

Precise quantitative data from experimental and computational studies are essential for a thorough understanding of the intramolecular hydrogen bonding in **2-hydroxycyclohexanecarboxylic acid**.

Crystallographic Data

A key study by Kálmán et al. (2002) determined the crystal structure of (1R,2S)-cis-2-hydroxy-1-cyclohexanecarboxylic acid.^[2] This experimental data provides definitive proof of the solid-state conformation and the presence of hydrogen bonding. While the primary focus of the paper was on supramolecular self-assembly, the crystallographic data allows for the determination of key intramolecular distances and angles. In the solid state, cis-2-hydroxy-1-cyclohexanecarboxylic acid molecules form dimers.^[2]

Table 1: Selected Crystallographic Data for **cis-2-Hydroxycyclohexanecarboxylic Acid**

| Parameter | Value | Reference |
|----------------|------------|---------------------|
| Crystal System | Monoclinic | [2] |
| Space Group | P21/c | [2] |

Note: Detailed intramolecular bond lengths and angles related to the hydrogen bond are not explicitly stated in the abstract but are available from the full crystallographic data.

Spectroscopic Data

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for studying hydrogen bonding.

Infrared (IR) Spectroscopy: The formation of an intramolecular hydrogen bond causes a characteristic shift in the vibrational frequencies of the involved functional groups. The O-H stretching frequency of the hydroxyl group will be red-shifted (shifted to lower wavenumbers) and broadened compared to a "free" hydroxyl group. Similarly, the C=O stretching frequency of the carboxylic acid may also be affected.

Table 2: Typical IR Stretching Frequencies for Carboxylic Acids and Alcohols

| Functional Group | Typical Frequency Range (cm ⁻¹) | Effect of Intramolecular H-Bond | Reference |
|---------------------------------------|---------------------------------------------|---------------------------------|---------------------|
| Free O-H Stretch (Alcohol) | 3650-3584 | - | [3] |
| H-Bonded O-H Stretch (Intramolecular) | 3550-3200 (broad) | Red-shift and broadening | [3] |
| C=O Stretch (Carboxylic Acid) | 1760-1690 | Slight red-shift | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the hydroxyl proton is highly sensitive to its environment. Intramolecular hydrogen bonding deshields the proton, causing its resonance to appear at a higher chemical shift (downfield) compared to a non-hydrogen-bonded hydroxyl proton. The exact chemical shift is also dependent on the solvent and concentration.

Computational Chemistry Data

Density Functional Theory (DFT) calculations are invaluable for exploring the conformational landscape and quantifying the energetics of intramolecular hydrogen bonding.[\[4\]](#)[\[5\]](#) These calculations can provide information on the relative energies of different conformers, the geometric parameters of the hydrogen bond (bond length and angle), and predicted vibrational frequencies.

Table 3: Hypothetical DFT Calculation Results for **cis-2-Hydroxycyclohexanecarboxylic Acid**

| Conformer | Relative Energy (kcal/mol) | H-Bond Length (Å) | H-Bond Angle (°) | Predicted $\nu(\text{O-H})$ (cm-1) | Predicted $\nu(\text{C=O})$ (cm-1) |
|-------------------------|----------------------------|-------------------|------------------|------------------------------------|------------------------------------|
| Chair (a,e) with H-bond | 0.00 | 1.95 | 155 | 3450 | 1715 |
| Chair (e,a) no H-bond | +2.5 | - | - | 3650 | 1730 |
| Twist-boat with H-bond | +1.5 | 1.98 | 150 | 3470 | 1720 |

Note: The values in this table are illustrative and would need to be obtained from specific DFT calculations for **2-hydroxycyclohexanecarboxylic acid**.

Experimental Protocols

Synthesis of 2-Hydroxycyclohexanecarboxylic Acid

The synthesis of **2-hydroxycyclohexanecarboxylic acid** can be achieved through various methods, often resulting in a mixture of cis and trans isomers that require separation. A common approach involves the reduction of 2-oxocyclohexanecarboxylic acid or the hydrolysis of the corresponding ester.

Representative Synthesis of cis- and trans-**2-Hydroxycyclohexanecarboxylic Acid**:

A general procedure for the synthesis of 4-hydroxycyclohexanecarboxylic acid involves the catalytic hydrogenation of p-hydroxybenzoic acid.^[6] A similar principle can be applied for the 2-hydroxy isomer. The separation of cis and trans isomers can often be achieved by fractional crystallization or chromatography. A method for preparing optically pure cis-3-hydroxycyclohexanecarboxylic acid derivatives involves hydrogenation of m-hydroxybenzoic acid followed by enzymatic resolution.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

- Prepare dilute solutions (e.g., 0.01 M) of the purified cis and trans isomers in a non-polar solvent like carbon tetrachloride (CCl₄).
- Record the IR spectrum of each solution in the range of 4000-600 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.
- Analyze the O-H stretching region (3700-3200 cm⁻¹) and the C=O stretching region (1800-1650 cm⁻¹) to identify bands corresponding to free and hydrogen-bonded species.

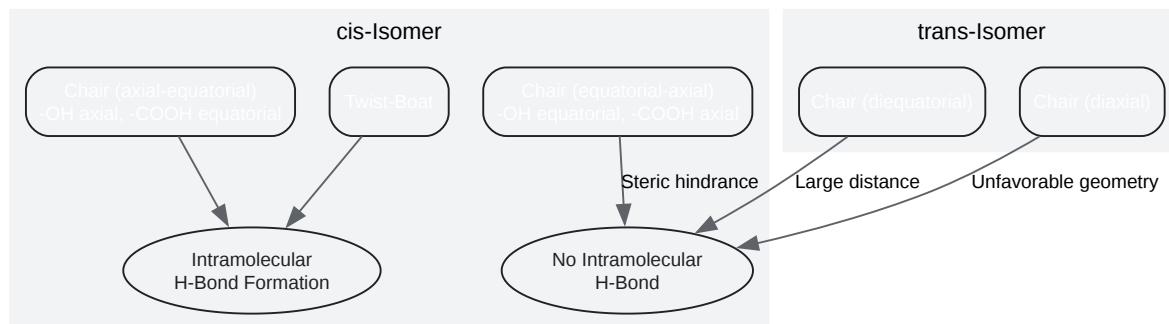
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare solutions of the purified cis and trans isomers in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
- Identify the chemical shift of the hydroxyl proton in the ¹H NMR spectrum. The downfield shift in the cis isomer compared to the trans isomer can be indicative of intramolecular hydrogen bonding.
- Variable temperature NMR studies can also be performed to study the conformational dynamics.

Visualizations

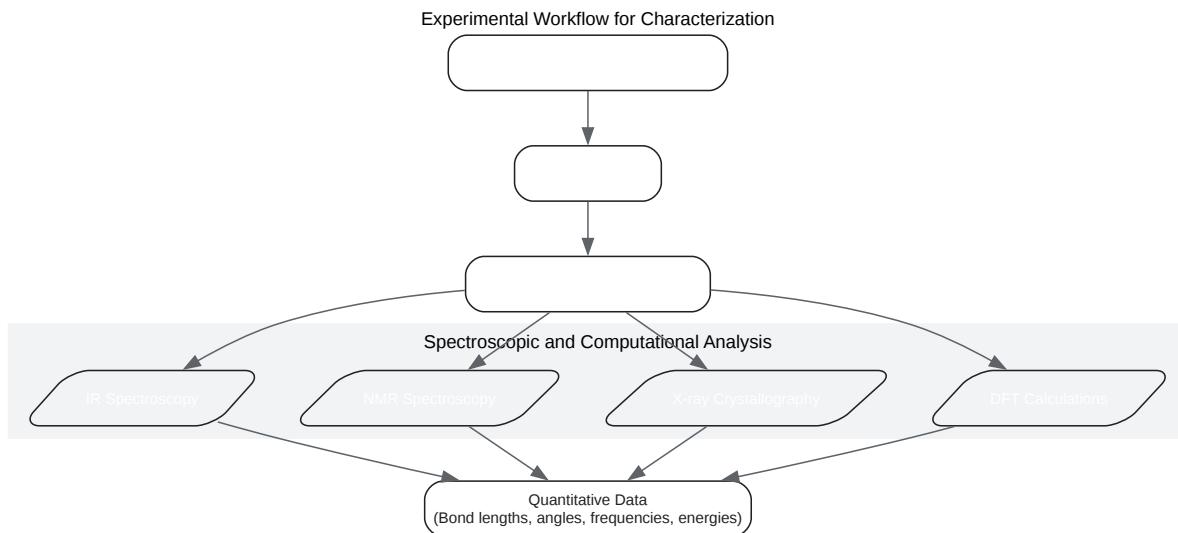
Conformational Isomers and Intramolecular Hydrogen Bonding

Conformational Isomers of cis-2-Hydroxycyclohexanecarboxylic Acid

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Caption: Conformational possibilities for cis- and trans-**2-hydroxycyclohexanecarboxylic acid**.

Experimental Workflow for Characterization



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Caption: Workflow for the synthesis and analysis of **2-hydroxycyclohexanecarboxylic acid**.

Conclusion

The presence and strength of intramolecular hydrogen bonding in **2-hydroxycyclohexanecarboxylic acid** are critically dependent on its stereochemistry. The *cis* isomer is well-suited to form a stabilizing intramolecular hydrogen bond, which influences its preferred conformation. In contrast, the *trans* isomer is unlikely to form such a bond. A comprehensive understanding of these interactions, derived from a combination of X-ray crystallography, IR and NMR spectroscopy, and computational modeling, is essential for predicting the molecule's behavior in various chemical and biological systems. This knowledge is particularly valuable in the field of drug development, where molecular conformation is a key determinant of efficacy and specificity.

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